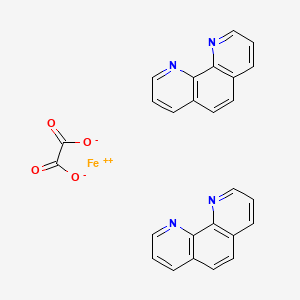
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N'-bis(cyclohexylmethyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(cyclohexylmethyl)-, dihydrochloride: is a chemical compound with the molecular formula C24H44N2·2HCl and a molecular weight of 433.5414 . This compound is known for its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane core with two methylamine groups and cyclohexylmethyl substituents. It is commonly used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(cyclohexylmethyl)-, dihydrochloride typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between cyclohexadiene and a suitable dienophile.
Introduction of Methylamine Groups: The methylamine groups are introduced through a nucleophilic substitution reaction, where the bicyclo[2.2.2]octane core is reacted with methylamine.
Addition of Cyclohexylmethyl Groups: The cyclohexylmethyl groups are added via a reductive amination reaction, where the intermediate compound is reacted with cyclohexylmethylamine in the presence of a reducing agent.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the amine product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(cyclohexylmethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, where the methylamine or cyclohexylmethyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Oxidized derivatives of the bicyclo[2.2.2]octane core
Reduction: Reduced amine derivatives
Substitution: Substituted amine derivatives with various functional groups
科学研究应用
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(cyclohexylmethyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(cyclohexylmethyl)-, dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s bicyclic structure and amine groups allow it to form specific interactions with these targets, modulating their activity and function. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.2]octane-1,4-dimethanamine, N1,N4-bis[[2-(trifluoromethyl)phenyl]methyl]-, hydrochloride: A similar compound with trifluoromethylphenyl substituents.
Bicyclo[2.2.2]octane-1,4-dimethanamine, N1,N4-bis(cyclohexylmethyl)-, hydrochloride: A closely related compound with similar structural features.
Uniqueness
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(cyclohexylmethyl)-, dihydrochloride is unique due to its specific combination of a bicyclic core, methylamine groups, and cyclohexylmethyl substituents. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various scientific research applications.
属性
CAS 编号 |
2169-39-3 |
|---|---|
分子式 |
C24H46Cl2N2 |
分子量 |
433.5 g/mol |
IUPAC 名称 |
cyclohexylmethyl-[[5-[(cyclohexylmethylazaniumyl)methyl]-2-bicyclo[2.2.2]octanyl]methyl]azanium;dichloride |
InChI |
InChI=1S/C24H44N2.2ClH/c1-3-7-19(8-4-1)15-25-17-23-13-22-12-11-21(23)14-24(22)18-26-16-20-9-5-2-6-10-20;;/h19-26H,1-18H2;2*1H |
InChI 键 |
LNMLHGDTVHDNQV-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C[NH2+]CC2CC3CCC2CC3C[NH2+]CC4CCCCC4.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


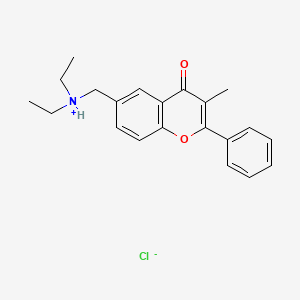
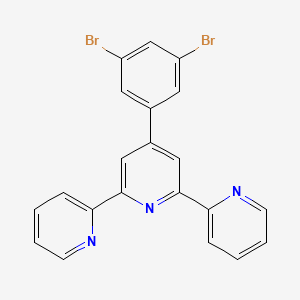
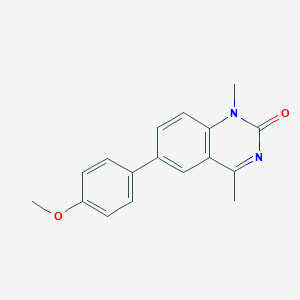
![5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide](/img/structure/B13739546.png)
![4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride](/img/structure/B13739549.png)
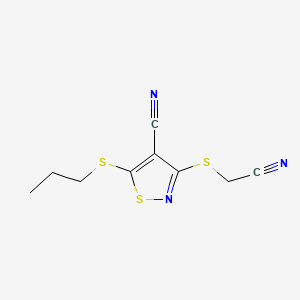
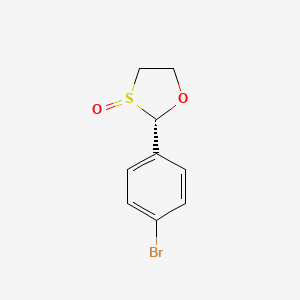
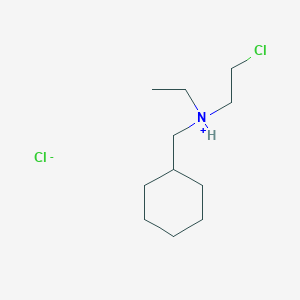
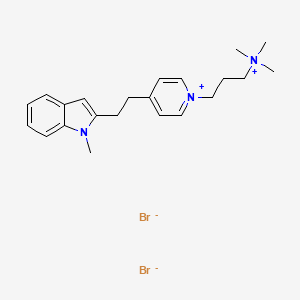
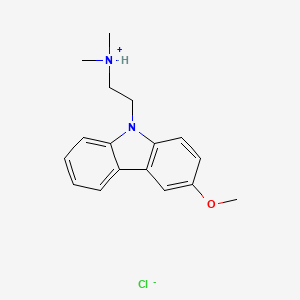

![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
